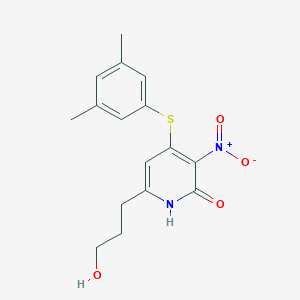
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-6-(3-hydroxypropyl)-3-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-6-(3-hydroxypropyl)-3-nitro- is a compound that has been studied for its potential applications in scientific research. It belongs to the class of pyridinones, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-6-(3-hydroxypropyl)-3-nitro- is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting specific enzymes or proteins. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial replication. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-6-(3-hydroxypropyl)-3-nitro- has been shown to have several biochemical and physiological effects. It has been shown to inhibit bacterial growth and to have anti-inflammatory effects. In addition, the compound has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. The compound has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-6-(3-hydroxypropyl)-3-nitro- in lab experiments is its diverse biological activities. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer activities, which makes it a versatile tool for studying different biological processes. However, one limitation of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-6-(3-hydroxypropyl)-3-nitro-. One direction is to study the compound's potential as an anticancer agent. The compound has shown promising results in vitro, and further studies are needed to evaluate its efficacy in vivo. Another direction is to study the compound's mechanism of action in more detail. Understanding how the compound exerts its biological activities could lead to the development of more potent and specific compounds. Finally, the compound's potential as an antimicrobial agent could be further explored. With the rise of antibiotic-resistant bacteria, there is a need for new antimicrobial agents, and pyridinones such as 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-6-(3-hydroxypropyl)-3-nitro- could be a promising avenue for research.
合成方法
The synthesis of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-6-(3-hydroxypropyl)-3-nitro- involves several steps. The starting material is 3,5-dimethylthiophenol, which is reacted with 2-chloro-3-nitropyridine to form the intermediate compound. This intermediate is then reacted with 3-chloropropane-1,2-diol to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学研究应用
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-6-(3-hydroxypropyl)-3-nitro- has been studied for its potential applications in scientific research. It has been shown to have antimicrobial, anti-inflammatory, and anticancer activities. The compound has been tested against a range of bacterial and fungal strains and has shown promising results. It has also been shown to have anti-inflammatory effects in vitro and in vivo. In addition, the compound has been tested against several cancer cell lines and has shown cytotoxic effects.
属性
CAS 编号 |
175437-65-7 |
|---|---|
产品名称 |
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-6-(3-hydroxypropyl)-3-nitro- |
分子式 |
C16H18N2O4S |
分子量 |
334.4 g/mol |
IUPAC 名称 |
4-(3,5-dimethylphenyl)sulfanyl-6-(3-hydroxypropyl)-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18N2O4S/c1-10-6-11(2)8-13(7-10)23-14-9-12(4-3-5-19)17-16(20)15(14)18(21)22/h6-9,19H,3-5H2,1-2H3,(H,17,20) |
InChI 键 |
ICOIGDZBWMLCKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=C2)CCCO)[N+](=O)[O-])C |
规范 SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=C2)CCCO)[N+](=O)[O-])C |
其他 CAS 编号 |
175437-65-7 |
同义词 |
4-(3,5-dimethylphenyl)sulfanyl-6-(3-hydroxypropyl)-3-nitro-1H-pyridin- 2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)
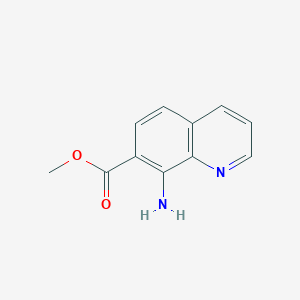
![3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B71345.png)
![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)
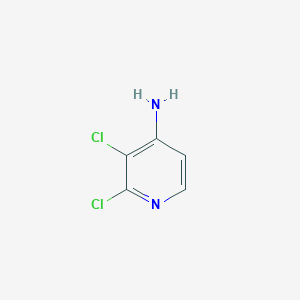


![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)

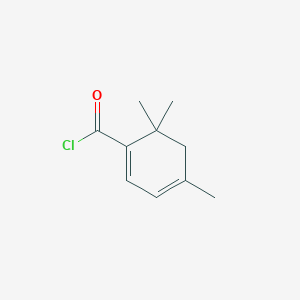
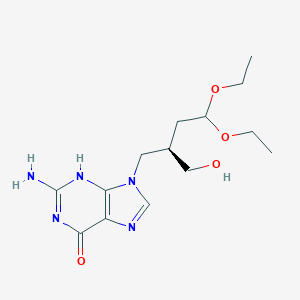
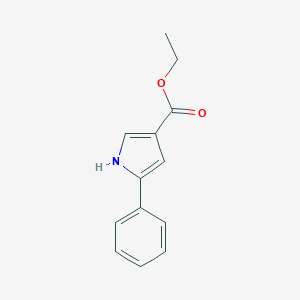
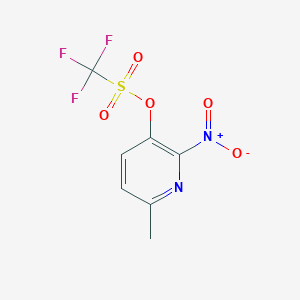
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)